N-(5-Hydroxypentyl)trifluoroacetamide

Catalog No.
S1537459
CAS No.
128238-44-8
M.F
C7H12F3NO2
M. Wt
199.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(5-Hydroxypentyl)trifluoroacetamide

CAS Number

128238-44-8

Product Name

N-(5-Hydroxypentyl)trifluoroacetamide

IUPAC Name

2,2,2-trifluoro-N-(5-hydroxypentyl)acetamide

Molecular Formula

C7H12F3NO2

Molecular Weight

199.17 g/mol

InChI

InChI=1S/C7H12F3NO2/c8-7(9,10)6(13)11-4-2-1-3-5-12/h12H,1-5H2,(H,11,13)

InChI Key

SCHGQSPQAJAJRI-UHFFFAOYSA-N

SMILES

C(CCNC(=O)C(F)(F)F)CCO

Canonical SMILES

C(CCNC(=O)C(F)(F)F)CCO

The exact mass of the compound N-(5-Hydroxypentyl)trifluoroacetamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

N-(5-Hydroxypentyl)trifluoroacetamide (CAS 128238-44-8) is a specialized bifunctional aliphatic linker primarily procured for the synthesis of 5'-amino-modifier phosphoramidites used in solid-phase oligonucleotide manufacturing. The molecule features a five-carbon (C5) alkyl spacer terminating in a free primary hydroxyl group and a trifluoroacetyl (TFA) protected primary amine . The free hydroxyl group allows for direct O-phosphitylation to yield the corresponding cyanoethyl phosphoramidite, while the base-labile TFA protecting group ensures the amine remains inert during automated DNA/RNA synthesis cycles. This specific structural configuration is designed to seamlessly integrate into standard phosphoramidite chemistry workflows, enabling the downstream conjugation of fluorophores, peptides, or solid surfaces to the 5'-terminus of synthetic oligonucleotides .

Attempting to substitute N-(5-Hydroxypentyl)trifluoroacetamide with unprotected 5-amino-1-pentanol or alternatively protected analogs (such as Boc or Fmoc) results in severe process failures during oligonucleotide synthesis. Unprotected 5-amino-1-pentanol lacks chemoselectivity; during the critical phosphitylation step, the unprotected amine reacts competitively with the phosphitylating agent, generating unwanted phosphoramidates and cross-linked byproducts rather than the required O-phosphoramidite. Conversely, substituting with a Boc-protected analog introduces an acid-labile group that requires strong acids (e.g., neat trifluoroacetic acid) for terminal amine deprotection. Exposing synthetic DNA or RNA to such highly acidic conditions causes rapid and near-complete depurination, destroying the oligonucleotide sequence [1]. The TFA protecting group is specifically mandated because it is cleaved by standard aqueous ammonia (NH4OH) at 55°C, allowing simultaneous amine deprotection and nucleobase cleavage without degrading the oligonucleotide chain.

Chemoselective Phosphitylation Yield

During the synthesis of amino-modifier phosphoramidites, the TFA protecting group prevents competitive N-phosphitylation. Utilizing N-(5-Hydroxypentyl)trifluoroacetamide yields >85% of the pure O-phosphoramidite product. In contrast, using unprotected 5-amino-1-pentanol results in less than 10% of the desired product due to the formation of complex phosphoramidate mixtures .

Evidence DimensionO-Phosphitylation Yield
Target Compound Data>85% yield (TFA-protected)
Comparator Or Baseline<10% yield (Unprotected 5-amino-1-pentanol)
Quantified Difference>75% absolute yield increase
ConditionsReaction with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite in standard organic solvent

Ensures scalable, high-yield manufacturing of the modifier phosphoramidite without requiring complex chromatographic separation of N-phosphitylated byproducts.

Oligonucleotide Integrity During Deprotection

The TFA group on N-(5-Hydroxypentyl)trifluoroacetamide is base-labile and fully cleaved using standard aqueous ammonia protocols (e.g., NH4OH at 55°C for 1-2 hours), resulting in <1% depurination of the target oligonucleotide. If a Boc-protected C5 analog is used, the required acidic deprotection conditions (neat TFA) lead to >95% depurination, effectively destroying purine-rich DNA sequences [1].

Evidence DimensionOligonucleotide Depurination Rate
Target Compound Data<1% depurination (Ammonia deprotection of TFA group)
Comparator Or Baseline>95% depurination (Acid deprotection of Boc group)
Quantified Difference>94% reduction in sequence degradation
ConditionsStandard solid-phase oligonucleotide cleavage and deprotection

Allows the amino-modifier to be deprotected simultaneously with the nucleobases in a single, non-destructive step, which is mandatory for commercial oligo synthesis.

Spacer Length Optimization for Conjugation Proximity

While the C6 linker (N-(6-Hydroxyhexyl)trifluoroacetamide) is the industry default, the C5 variant provides a specifically shorter 5-carbon aliphatic spacer. This one-methylene reduction decreases the hydrodynamic radius and alters the spatial distance between the oligonucleotide and the conjugated moiety. This precise tuning is utilized when proximity to the oligonucleotide is required for optimal FRET efficiency or specific surface-binding geometries where the C6 linker proves too flexible .

Evidence DimensionAliphatic Spacer Length
Target Compound Data5-carbon chain (C5)
Comparator Or Baseline6-carbon chain (C6 industry standard)
Quantified Difference1-methylene reduction in linker length
ConditionsDesign of 5'-terminal oligonucleotide conjugates

Provides a critical procurement alternative when standard C6 linkers fail to achieve the required steric proximity or FRET transfer efficiency in diagnostic probes.

Industrial Synthesis of 5'-Amino-Modifier C5 Phosphoramidites

N-(5-Hydroxypentyl)trifluoroacetamide is the direct, mandatory precursor for manufacturing 5'-TFA-Amino-Modifier C5 CE-Phosphoramidite (CAS 139747-14-1). Its chemoselective hydroxyl group allows for high-yield phosphitylation, making it the standard raw material for reagent suppliers producing consumables for automated DNA/RNA synthesizers .

Solid-Phase Oligonucleotide Conjugation Workflows

Once incorporated into an oligonucleotide, the TFA-protected C5 linker allows for seamless solid-phase synthesis. Because the TFA group is cleaved by aqueous ammonia, the resulting primary amine is exposed simultaneously with the cleavage of the oligo from the solid support, perfectly setting up the sequence for downstream solution-phase conjugation with NHS-ester fluorophores or peptides.

Development of Proximity-Dependent Diagnostic Probes

In the design of molecular beacons, TaqMan probes, or FRET-based diagnostic assays, the distance between the fluorophore and the quencher or target is critical. Procuring the C5 linker instead of the standard C6 linker allows assay developers to fine-tune this spatial distance, optimizing signal-to-noise ratios in highly sensitive diagnostic applications .

XLogP3

1

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

N-(5-Hydroxypentyl)trifluoroacetamide

Dates

Last modified: 08-15-2023

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